2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Overview
Description
2-Chloro-5-fluoro-4-isopropyl-pyrimidine is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine can be achieved through several methods. One common approach involves the reaction of 2,4-dichloro-5-fluoropyrimidine with isopropylamine. The reaction typically occurs in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-isopropyl-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions typically occur in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as dimethylformamide (DMF).
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyrimidine ring with aryl boronic acids.
Scientific Research Applications
2-Chloro-5-fluoro-4-isopropyl-pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine depends on its specific application. In biological systems, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit protein kinases by binding to the active site and preventing substrate phosphorylation . The molecular targets and pathways involved vary depending on the specific compound derived from this compound.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns.
2-Chloro-5-fluoropyrimidine: A simpler compound with fewer substituents, used as a starting material for various syntheses.
2-Chloro-4-(4-fluorophenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester: A compound with additional functional groups, used in medicinal chemistry.
Uniqueness
2-Chloro-5-fluoro-4-isopropyl-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and isopropyl groups makes it a versatile intermediate for the synthesis of various complex molecules.
Properties
IUPAC Name |
2-chloro-5-fluoro-4-propan-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2/c1-4(2)6-5(9)3-10-7(8)11-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERSDRQKVAOYKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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